3-Desamino Acetoxy Sitagliptin
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Overview
Description
Preparation Methods
The synthesis of 3-Desamino Acetoxy Sitagliptin involves several steps. One efficient synthetic route includes the cobalt-catalyzed cross-coupling reaction of 1-bromo-2,4,5-trifluorobenzene and methyl 4-bromocrotonate . This is followed by hydrolysis of the corresponding ester with 3 M HCl to yield (E)-(2,4,5-trifluorophenyl)but-2-enoic acid. The reaction with 3 M NaOH results in carbon-carbon double bond regio-isomerization and hydrolysis to give (E)-(2,4,5-trifluorophenyl)but-3-enoic acid . Both acid derivatives are then converted to the title compound via amide bond formation with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine .
Chemical Reactions Analysis
3-Desamino Acetoxy Sitagliptin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
3-Desamino Acetoxy Sitagliptin has several scientific research applications:
Chemistry: It is used as a reference standard and impurity marker in the synthesis and quality control of Sitagliptin.
Biology: It is studied for its potential effects on biological systems, particularly in relation to its parent compound, Sitagliptin.
Medicine: Research is ongoing to understand its pharmacokinetics and pharmacodynamics, as well as its potential side effects and interactions with other drugs.
Industry: It is used in the pharmaceutical industry for the development and manufacturing of Sitagliptin-based medications.
Mechanism of Action
The mechanism of action of 3-Desamino Acetoxy Sitagliptin is closely related to that of Sitagliptin. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, this compound increases the levels of these hormones, leading to improved insulin secretion and decreased glucagon levels . This results in better glycemic control in patients with type 2 diabetes mellitus .
Comparison with Similar Compounds
3-Desamino Acetoxy Sitagliptin can be compared with other similar compounds, such as:
3-Desamino-2,3-dehydrositagliptin: Another impurity of Sitagliptin, which is formed during the manufacturing process.
3-Desamino-3,4-dehydrositagliptin: Another impurity of Sitagliptin, which is also formed during the manufacturing process.
The uniqueness of this compound lies in its specific structural modifications, which differentiate it from other impurities and analogs of Sitagliptin .
Properties
Molecular Formula |
C18H16F6N4O3 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl] acetate |
InChI |
InChI=1S/C18H16F6N4O3/c1-9(29)31-11(4-10-5-13(20)14(21)7-12(10)19)6-16(30)27-2-3-28-15(8-27)25-26-17(28)18(22,23)24/h5,7,11H,2-4,6,8H2,1H3 |
InChI Key |
RGIGIYKMDXWBSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 |
Origin of Product |
United States |
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